molecular formula C10H9NO2 B1308616 Indole-2-acetic acid CAS No. 32588-36-6

Indole-2-acetic acid

Cat. No. B1308616
CAS RN: 32588-36-6
M. Wt: 175.18 g/mol
InChI Key: QOPBEBWGSGFROG-UHFFFAOYSA-N
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Description

Indole-3-acetic acid (IAA) is a naturally occurring auxin, a class of plant hormones that play a crucial role in plant growth and development. Auxins were discovered in the early twentieth century and have since been identified as key regulators of various physiological processes in plants. IAA, in particular, has been extensively studied due to its broad physiological effects, including cell elongation, division, and differentiation .

Synthesis Analysis

IAA biosynthesis in plants can occur through multiple pathways. A simple two-step pathway has been established, where tryptophan (Trp) is first converted to indole-3-pyruvate (IPA) by the TAA family of amino transferases. Subsequently, IAA is produced from IPA by the YUC family of flavin monooxygenases . This pathway is considered the main auxin biosynthesis route and is essential for many developmental processes. Additionally, studies have shown that IAA can be synthesized from different pools of tryptophan, which may be rapidly turning over and have access to both newly synthesized tryptophan and that from protein hydrolysis .

Molecular Structure Analysis

The molecular structure of IAA consists of an indole ring and a carboxylic acid group. This structure has been the subject of various mass spectrometric analyses to quantify IAA levels in plants. For instance, [(13)C(6)]IAA, labeled with (13)C in the benzene ring, has been used as an internal standard for quantitative mass spectral analysis due to its nonexchangeability of the isotope label and identical chromatographic properties to the unlabeled compound .

Chemical Reactions Analysis

IAA has been shown to participate in various chemical reactions within plant tissues. For example, it can stimulate the synthesis of cyclic 3'-5' adenosine phosphate (cyclic-AMP) in Bengal gram seedlings, indicating its role in signal transduction pathways . Additionally, acid-induced condensation reactions between indole and acetone have been investigated, leading to the elucidation of the structures of condensation products and the discovery of new annulation reactions for the preparation of cyclopentano[b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of IAA have been characterized through different spectroscopic techniques, including mass spectrometry and NMR. These properties are crucial for understanding the behavior of IAA in biological systems and for developing analytical methods to study its distribution and function in plants. For instance, the synthesis of deuterium-labeled IAA has been described for use in mass spectrometric assays, which allows for the sensitive detection and quantification of IAA in plant tissues .

In addition to its role in plant physiology, IAA derivatives, such as indole-3-acetamides, have been synthesized and screened for their antihyperglycemic and antioxidant potentials. These compounds have shown promising activity against the α-amylase enzyme and good antioxidant potential, indicating the therapeutic potential of IAA derivatives .

Scientific Research Applications

Plant Growth and Biofertilizers

Mohite (2013) discussed the role of IAA-producing bacteria in stimulating plant growth, emphasizing its potential as a biofertilizer. The study involved isolating and characterizing IAA-producing bacteria from rhizospheric soil and evaluating their effect on plant growth through pot assays, suggesting their effectiveness as biofertilizer inoculants (Mohite, 2013).

Reproductive Development in Plants

Zhao et al. (2013) identified a gene in rice, crucial for anther dehiscence, pollen fertility, and seed initiation, which is involved in the catabolism of IAA. This study highlights the importance of IAA in plant reproductive development and its homeostasis (Zhao et al., 2013).

Auxin Biosynthesis Pathway

Zhao (2012) detailed the auxin biosynthesis pathway in plants, demonstrating how tryptophan is converted to IAA. This process plays a critical role in plant developmental processes, indicating the fundamental role of IAA in plant growth and development (Zhao, 2012).

Plant-Microbe Interactions

Duca et al. (2014) reviewed the role of IAA in plant-microbe interactions, including both phytostimulation and phytopathogenesis. The study emphasizes the diverse roles of IAA in bacterial physiology and its impact on plant development (Duca et al., 2014).

IAA Photodegradation and Medical Applications

Leasure et al. (2013) explored the enhancement of IAA photodegradation by vitamin B6. Their findings have implications for both plant culture media and potential medical applications, such as photodynamic therapy for acne vulgaris and certain tumors (Leasure et al., 2013).

Biopolymeric Hydrogels for Medical Applications

Chitra et al. (2017) synthesized IAA/diol based pH-sensitive biopolymeric hydrogels with potential for antibacterial, antifungal, and antioxidant applications. These hydrogels, recommended for medical applications, demonstrate the versatility of IAA in various fields (Chitra et al., 2017).

Electrochemical Analysis in Plant Research

Sun et al. (2015) developed a method for the simultaneous electrochemical determination of IAA and salicylic acid in pea roots. This approach aids in understanding the interaction of these phytohormones in plants (Sun et al., 2015).

Safety And Hazards

IAA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Indole-based compounds, such as IAA, are commonly used as plant growth regulators in agricultural settings . Recent research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . Indole acetic acid is known to speed up the root initiation on vegetative growth and propagation .

properties

IUPAC Name

2-(1H-indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBEBWGSGFROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402511
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-2-acetic acid

CAS RN

32588-36-6
Record name INDOLE-2-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (346 mg, 8.25 mmol) in water (2 ml) was added to methyl indole-2-acetate (520 mg, 2.75 mmol) (prepared using the method of Capuano et al, Chem. Ber., 1986, 119, 2069) in THF (2 ml) and methanol (6 ml) and the mixture stirred for 1 h. The mixture was concentrated in vacuo, diluted with water (20 ml) and extracted with diethyl ether (2×10 ml). The aqueous layer was carefully acidified to pH 2 with 1M HCl and extracted into dichloromethane (3×20 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give indole-2-acetic acid (350 mg, 72%) as a pink solid.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
S Mahboobi, K Bernauer - Helvetica chimica acta, 1988 - Wiley Online Library
… Synthetic routes to 6 and 20 via esters 2 and 11 of 1H-indole-2-acetic acid and 1H-indole-2-malonic acid ( = 2-( 1H-indol-2-y1)propanedioic acid), respectively, were chosen a priori …
Number of citations: 64 onlinelibrary.wiley.com
TL Gilchrist, K Graham, S Coulton - Tetrahedron letters, 1995 - Elsevier
… The startmg material required for thr prcpardtlvn oi these aretidinones was an ester of indole-2-acetic acid. The ethyl ester has been prepared by an intramolecular Wittig reaction2 and, …
Number of citations: 13 www.sciencedirect.com
S Cacchi, G Fabrizi, E Filisti - Synlett, 2009 - thieme-connect.com
… We next briefly investigated an extension of this protocol to the preparation of indole 2-acetic acid methyl esters 7. [¹0] 7a and 7b were isolated in good yields using a large excess of …
Number of citations: 8 www.thieme-connect.com
WL Porter, KV Thimann - Phytochemistry, 1965 - Elsevier
… Prominent among these are the low activities, relative to that of indole-3-acetic acid @A,$ taken as 100 per cent), of indole-2-acetic acid (3 per cent) and indole4acetic acid (2 per cent);’ …
Number of citations: 131 www.sciencedirect.com
Z Sun, L Zhou - The Journal of Organic Chemistry, 2022 - ACS Publications
… Gratifyingly, the present reaction conditions were also suitable for the reactions of 2a with indole-2-acetic acid, affording gem-difluoroalkene 3u in 68% yield. We also evaluated the …
Number of citations: 17 pubs.acs.org
G Morelli, ML Stein - Journal of Medicinal Chemistry, 1959 - ACS Publications
… of a synthesis of indole-2-acetic acid. For this and similar syntheses, the reaction between aniline and ethyl y-bromoacetoacetate was studied, since suchreactions had already been …
Number of citations: 7 pubs.acs.org
V Snieckus, KS Bhandari - Tetrahedron Letters, 1969 - mishmashblue.tripod.com
Department of Chemistry, University of Waterloo, Waterloo, Canada.(Received in USA 3 July 1969; received in UK for publication 21 July 1969) Unlike tryptamine derivatives which have…
Number of citations: 8 mishmashblue.tripod.com
I Kuznetcova, F Bacher, D Vegh… - Beilstein Journal of …, 2022 - beilstein-journals.org
… As an alternative approach to obtain indole-2-acetic acid with a protecting group at the indole nitrogen the application of conditions documented for Arndt–Eistert synthesis [31] was …
Number of citations: 8 www.beilstein-journals.org
MA Reed, K Anderson, DF Weaver - Synfacts, 2022 - thieme-connect.com
… to gem-difluoroalkenes by photocatalysis and a subsequent S n V reaction at room temperature starting from commercially available pyrrole-2-acetic acid and indole-2-acetic acid …
Number of citations: 0 www.thieme-connect.com
M Matell - 1956 - Almqvist & Wiksell
Number of citations: 8

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